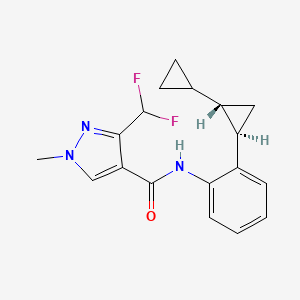
trans-Sedaxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-Sedaxane is a broad-spectrum fungicide used primarily in agriculture to protect crops from fungal diseases. It was first marketed by Syngenta in 2011 under the brand name Vibrance . The compound is an amide that combines a pyrazole acid with an aryl amine, functioning as an inhibitor of succinate dehydrogenase . This inhibition disrupts the mitochondrial respiration chain in fungi, making it an effective fungicide.
Preparation Methods
Trans-Sedaxane is synthesized through a series of chemical reactions. The synthesis involves combining the acid chloride of pyrazole carboxylic acid with a novel amine derivative made from 2-chlorobenzaldehyde . The process includes a base-catalyzed aldol condensation between the aldehyde and cyclopropyl methyl ketone, forming an α,β-unsaturated carbonyl compound. This compound, when combined with hydrazine, yields a dihydropyrazole derivative. Further treatment with potassium hydroxide forms the second cyclopropyl ring. The final step involves Buchwald–Hartwig amination using benzophenone imine in the presence of a palladium catalyst, followed by hydroxylamine .
Chemical Reactions Analysis
Trans-Sedaxane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly involving the pyrazole ring and the aryl amine group.
Common reagents used in these reactions include hydrazine, potassium hydroxide, and palladium catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Trans-Sedaxane has a wide range of applications in scientific research:
Mechanism of Action
Trans-Sedaxane exerts its effects by inhibiting succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain . This inhibition occurs at the quinone reduction site of the enzyme complex, preventing ubiquinone from binding. As a result, the tricarboxylic acid cycle and electron transport chain are disrupted, leading to the death of fungal cells . In rodents, this compound activates the constitutive androstane receptor (CAR) and pregnane X receptor (PXR), leading to altered gene expression and increased cell proliferation .
Comparison with Similar Compounds
Trans-Sedaxane is part of the succinate dehydrogenase inhibitor (SDHI) class of fungicides. Similar compounds include:
Boscalid: Another SDHI fungicide with a broader spectrum but less effective against certain cereal diseases.
Fluxapyroxad: A pyrazole carboxamide with similar mechanisms but different efficacy profiles.
Pydiflumetofen: Another pyrazole carboxamide with comparable properties.
This compound is unique due to its specific combination of pyrazole acid and aryl amine, providing a distinct mode of action and efficacy profile .
Properties
CAS No. |
599197-38-3 |
|---|---|
Molecular Formula |
C18H19F2N3O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[2-[(1R,2S)-2-cyclopropylcyclopropyl]phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H19F2N3O/c1-23-9-14(16(22-23)17(19)20)18(24)21-15-5-3-2-4-11(15)13-8-12(13)10-6-7-10/h2-5,9-10,12-13,17H,6-8H2,1H3,(H,21,24)/t12-,13-/m0/s1 |
InChI Key |
XQJQCBDIXRIYRP-STQMWFEESA-N |
SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3CC3C4CC4 |
Isomeric SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2[C@@H]3C[C@H]3C4CC4 |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3CC3C4CC4 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















